molecular formula C25H50O7 B14422113 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-76-6

2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14422113
CAS No.: 83585-76-6
M. Wt: 462.7 g/mol
InChI Key: ANBCFBHDAGOOGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with various molecular targets. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain industrial applications where other glycidyl ethers may not perform as well .

Properties

CAS No.

83585-76-6

Molecular Formula

C25H50O7

Molecular Weight

462.7 g/mol

IUPAC Name

2-(dodecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C25H50O7/c1-2-3-4-5-6-7-8-9-10-11-12-30-23-25-24-31-20-19-28-16-15-26-13-14-27-17-18-29-21-22-32-25/h25H,2-24H2,1H3

InChI Key

ANBCFBHDAGOOGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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